molecular formula C26H50O6 B13745369 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) CAS No. 29089-67-6

1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate)

Cat. No.: B13745369
CAS No.: 29089-67-6
M. Wt: 458.7 g/mol
InChI Key: YFCKFSHPDAWAAH-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) is an organic peroxide compound with the molecular formula C26H50O6. It is known for its application as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is particularly valued in the production of various polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) typically involves the reaction of 1,1,4,4-Tetramethylbutane-1,4-diol with isononanoic acid in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous processes. The reaction mixture is carefully monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can initiate polymerization reactions, making this compound a valuable initiator in the production of polymers.

Common Reagents and Conditions

    Decomposition: The compound decomposes under heat or in the presence of catalysts to generate free radicals.

    Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylates, and methacrylates.

Major Products Formed

The major products formed from the decomposition of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) are free radicals, which then react with monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction.

Scientific Research Applications

1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) has several applications in scientific research:

    Polymer Chemistry: Used as an initiator in the polymerization of various monomers to produce polymers and resins.

    Material Science: Employed in the synthesis of advanced materials with specific properties.

    Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.

Mechanism of Action

The mechanism of action of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) involves the decomposition of the peroxide bond to generate free radicals. These free radicals are highly reactive and can initiate the polymerization of monomers by opening their double bonds and forming new covalent bonds, leading to the formation of polymer chains.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane
  • Di-tert-butyl peroxide
  • Benzoyl peroxide

Uniqueness

1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it an effective initiator for polymerization reactions, offering controlled decomposition and efficient radical generation compared to other similar compounds.

Properties

CAS No.

29089-67-6

Molecular Formula

C26H50O6

Molecular Weight

458.7 g/mol

IUPAC Name

[2,5-dimethyl-5-(7-methyloctanoylperoxy)hexan-2-yl] 7-methyloctaneperoxoate

InChI

InChI=1S/C26H50O6/c1-21(2)15-11-9-13-17-23(27)29-31-25(5,6)19-20-26(7,8)32-30-24(28)18-14-10-12-16-22(3)4/h21-22H,9-20H2,1-8H3

InChI Key

YFCKFSHPDAWAAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCC(C)C

Origin of Product

United States

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